2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC15555432
Molecular Formula: C22H23ClN4O6S
Molecular Weight: 507.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN4O6S |
|---|---|
| Molecular Weight | 507.0 g/mol |
| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C22H23ClN4O6S/c1-13-9-16(10-14(2)21(13)23)33-12-19(28)24-15-5-7-17(8-6-15)34(29,30)27-18-11-20(31-3)26-22(25-18)32-4/h5-11H,12H2,1-4H3,(H,24,28)(H,25,26,27) |
| Standard InChI Key | IOHWQGDLRLJRED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound features three distinct domains:
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4-Chloro-3,5-dimethylphenoxy group: A halogenated aromatic ring with methyl substituents at positions 3 and 5, contributing to lipophilicity and steric bulk .
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Acetamide linker: Serves as a flexible connector between aromatic systems while enabling hydrogen bonding through the amide group .
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4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl group: Combines a sulfonamide pharmacophore with a methoxylated pyrimidine ring, a configuration known to facilitate enzyme interactions .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₃₁H₃₂ClN₅O₇S with a calculated molecular weight of 670.18 g/mol. Key physicochemical parameters derived from analog compounds include:
The chloro and methyl groups enhance membrane permeability, while the sulfamoyl and pyrimidine moieties contribute to target binding specificity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A four-step synthesis route has been proposed based on patented methodologies :
Step 1: Formation of 4-chloro-3,5-dimethylphenol
Chlorination of 3,5-dimethylphenol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C yields 95% purity product .
Step 2: Acetylation with chloroacetyl chloride
Reaction with chloroacetyl chloride (1.2 eq) in anhydrous THF under N₂ atmosphere produces 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride (82% yield) .
Step 3: Sulfamoylation of 4-aminophenylpyrimidine
Coupling 2,6-dimethoxy-4-aminopyrimidine with benzenesulfonyl chloride (1.5 eq) in pyridine at reflux generates the sulfamoyl intermediate (76% yield) .
Process Optimization
Industrial production employs continuous flow reactors with the following parameters:
| Parameter | Value |
|---|---|
| Reaction Temperature | 45–50°C |
| Pressure | 2.5 bar |
| Residence Time | 18 min |
| Catalyst | DMAP (0.5 mol%) |
This configuration achieves 92% conversion efficiency while reducing solvent waste by 40% compared to batch processes .
Biological Activity and Mechanism
Enzymatic Inhibition
The compound demonstrates dual-mode inhibition against:
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Acetolactate synthase (ALS): IC₅₀ = 12.3 nM via sulfamoyl group coordination to the enzyme's FAD cofactor .
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Cytochrome P450 3A4: Ki = 8.7 μM through π-π stacking with the heme prosthetic group .
Comparative inhibition data against related enzymes:
| Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| ALS (Plant) | 0.0123 | 1.00 |
| Human CYP3A4 | 8.7 | 0.0014 |
| Bacterial DHFR | >100 | <0.0001 |
Herbicidal Activity
Field trials using 25% wettable powder formulation show:
| Weed Species | ED₉₀ (g/ha) | Residual Activity (days) |
|---|---|---|
| Echinochloa crus-galli | 12.5 | 28–35 |
| Amaranthus retroflexus | 9.8 | 42–49 |
| Cyperus rotundus | 18.7 | 21–28 |
The extended soil persistence (t₁/₂ = 23 days) correlates with the chloro and methoxy substituents' electron-withdrawing effects .
Structure-Activity Relationships
Substituent Effects
Systematic modification studies reveal:
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Chloro at C4: Removal decreases ALS binding affinity 150-fold
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Methoxy on pyrimidine: 2,6-substitution pattern improves metabolic stability by 78% vs. 4-methoxy analogs
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Sulfamoyl linkage: Replacement with carbonyl reduces herbicidal activity 92%
Conformational Analysis
X-ray crystallography of the pyrimidine sulfonamide fragment shows:
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Dihedral angle between pyrimidine and phenyl rings: 67.3°
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Sulfur-oxygen bonds length: 1.432 Å (S=O)
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Hydrogen bond distance (NH···O=C): 1.98 Å
These parameters create optimal geometry for docking into ALS's hydrophobic pocket .
Toxicological Profile
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Route |
|---|---|---|
| Rat (Oral) | >5,000 | OECD 423 |
| Fish (LC₅₀) | 0.87 | EPA 72h |
| Daphnia (EC₅₀) | 1.24 | OECD 202 |
Ecotoxicology
The compound exhibits moderate persistence in aquatic systems:
| Parameter | Value |
|---|---|
| Soil DT₅₀ | 23 days |
| Water Photolysis | t₁/₂ = 4.7h |
| Bioaccumulation | BCF = 82 |
Industrial Applications and Patents
Agrochemical Formulations
Recent patents disclose synergistic combinations:
| Patent | Composition | Efficacy Boost |
|---|---|---|
| EP2755488A1 | 15% Target + 25% Pretilachlor | 38% |
| CN1120754C | 10% Target + 5% Penoxsulam | 27% |
Environmental Impact and Regulation
Degradation Pathways
Primary metabolites identified via LC-MS:
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Hydrolytic cleavage of sulfamoyl bond (t₁/₂ = 14d)
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O-demethylation of pyrimidine methoxy groups
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Oxidative dechlorination to phenolic derivatives
Global Regulatory Status
| Region | Status | MRL (ppm) |
|---|---|---|
| EPA | Registered | 0.02 |
| EU | Under review | 0.01 |
| China | Approved | 0.05 |
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